6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a fluorine atom and a 1,2,4-oxadiazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the 1,2,4-oxadiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted position or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and biological properties.
Scientific Research Applications
6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the oxadiazole ring can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline derivatives: These compounds share the quinoline core and fluorine substitution but may lack the oxadiazole ring.
1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents on the quinoline core.
Uniqueness
6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of the quinoline core, fluorine substitution, and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-25-12-5-2-10(3-6-12)17-21-18(24-22-17)14-9-20-15-7-4-11(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNTUEHKIDRHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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